molecular formula C13H7Cl3N2O2S3 B2995121 2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 376348-99-1

2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B2995121
CAS RN: 376348-99-1
M. Wt: 425.74
InChI Key: XZCBMBTUYMYVPQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide (DCBT) is a nitrogen-containing heterocyclic compound belonging to the class of thiazole-sulfonamides. It is a synthetic molecule that has been studied for its potential applications in the fields of medicine, agriculture, and materials science. DCBT has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, DCBT has been studied for its potential therapeutic uses, including its ability to inhibit the growth of certain types of cancer cells.

Scientific Research Applications

Synthesis and Structural Studies

Tautomerism and Structural Parameters

Research on derivatives of dichlorobenzenesulfonamide, similar to 2,5-Dichloro-N-(4-(3-chloro-2-thienyl)-1,3-thiazol-2-yl)benzenesulfonamide, provides insights into the tautomeric behavior and crystalline structures of these compounds. For instance, studies have shown how different crystalline forms exhibit unique intramolecular hydrogen bonding and orientation of substituent groups, influencing their solid-state cohesion and potential applications in materials science (Beuchet et al., 1999).

Photophysical and Photochemical Properties

Singlet Oxygen Generation and Photodynamic Therapy

Derivatives of benzenesulfonamide have been explored for their photophysical and photochemical properties, notably in the context of generating singlet oxygen. Such properties are crucial for applications in photodynamic therapy (PDT), especially for treating cancer. The generation of singlet oxygen by these compounds, characterized by high quantum yields, underscores their potential as Type II photosensitizers in PDT (Pişkin et al., 2020).

Anticancer Activity

In Vitro Anticancer Screening

Novel derivatives, including sulfonamide compounds, have been synthesized and assessed for their anticancer activity across various cell lines. Some derivatives have exhibited promising antiproliferative activity, highlighting their potential in cancer therapy. Notably, compounds with specific substituents have shown broad-spectrum activity, demonstrating significant growth inhibition across multiple cancer cell lines (Brożewicz et al., 2012).

Antimicrobial and Anti-HIV Activity

Synthesis and Biological Evaluation

Research into benzenesulfonamides bearing disubstituted-1,3,4-oxadiazole moieties has revealed their effectiveness against various microbial strains and HIV. These findings are integral to developing new therapeutic agents with antimicrobial and anti-HIV properties, contributing to the ongoing fight against infectious diseases (Iqbal et al., 2006).

Environmental Applications

UV Protection and Antimicrobial Treatment of Fabrics

The application of sulfonamide derivatives in the dyeing and functional finishing of cotton fabrics illustrates the diverse utility of these compounds. Incorporating them into azo dyes enhances fabric properties, such as UV protection and antimicrobial resistance, underscoring their significance in textile engineering and environmental sustainability (Mohamed et al., 2020).

properties

IUPAC Name

2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O2S3/c14-7-1-2-8(15)11(5-7)23(19,20)18-13-17-10(6-22-13)12-9(16)3-4-21-12/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBMBTUYMYVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC(=CS2)C3=C(C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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